molecular formula C18H17ClN2O6S B12070773 Methyl 5-[(3-chlorophenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate

Methyl 5-[(3-chlorophenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate

Cat. No.: B12070773
M. Wt: 424.9 g/mol
InChI Key: IXVDWAPZQZVENG-UHFFFAOYSA-N
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Description

Methyl 5-[(3-chlorophenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate is a multifunctional thiophene derivative with a molecular formula of C₁₉H₁₈ClN₃O₅S (molecular weight ≈ 435.5 g/mol). Its structure features:

  • A 3-chlorophenyl carbamoyl group at position 5 of the thiophene ring.
  • A 2-ethoxy-2-oxoacetyl amino substituent at position 2.
  • A methyl ester at position 3 and a methyl group at position 4.

Properties

Molecular Formula

C18H17ClN2O6S

Molecular Weight

424.9 g/mol

IUPAC Name

methyl 5-[(3-chlorophenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C18H17ClN2O6S/c1-4-27-18(25)15(23)21-16-12(17(24)26-3)9(2)13(28-16)14(22)20-11-7-5-6-10(19)8-11/h5-8H,4H2,1-3H3,(H,20,22)(H,21,23)

InChI Key

IXVDWAPZQZVENG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C(=C(S1)C(=O)NC2=CC(=CC=C2)Cl)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(3-chlorophenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring and the introduction of the chlorophenyl and ethoxy groups. Common synthetic routes may involve:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Addition of the Ethoxy Group: This can be done through esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(3-chlorophenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl 5-[(3-chlorophenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 5-[(3-chlorophenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and functional attributes of the target compound with analogous thiophene derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 5-(3-Cl-C₆H₄-carbamoyl), 2-(ethoxy-oxoacetyl), 4-CH₃ C₁₉H₁₈ClN₃O₅S 435.5 Carbamoyl, ethoxy-oxoacetyl, methyl ester
Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate 2-(Cl-acetyl), 4-C₂H₅, 5-CH₃ C₁₁H₁₄ClNO₃S 283.8 Chloroacetyl, ethyl, methyl ester
Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate 2-(Cl-acetamido), 5-(CH₃-carbamoyl) C₁₂H₁₄ClN₂O₄S 317.8 Chloroacetamido, methylcarbamoyl, ethyl ester
Methyl 2-{[(3-chloroanilino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate 2-(3-Cl-anilino carbonyl), 4,5-(CH₃)₂ C₁₆H₁₆ClN₃O₃S 365.8 Chloroanilino carbonyl, dimethyl, methyl ester
5-Cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-arylamino-acetamido)thiophene-3-carboxamide 5-CN, 2-phenylamino, 4-(aryl-amino-acetamido) C₂₁H₁₇ClN₄O₃S 440.9 Cyano, aryl amino, carboxamide
Key Observations:

Substituent Position and Activity: The ethoxy-oxoacetyl group in the target compound (position 2) may enhance hydrogen bonding with biological targets compared to simpler chloroacetyl groups in .

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (435.5 g/mol) compared to (283.8 g/mol) suggests reduced solubility, which could impact bioavailability.
  • The ethyl ester in versus the methyl ester in the target compound may alter metabolic stability, as ethyl esters are generally hydrolyzed slower in vivo .

Electronic Effects: The cyano group in introduces strong electron-withdrawing effects, which could modulate reactivity at the thiophene ring compared to the electron-donating methyl groups in the target compound .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including carbamoylation and acylation of the thiophene core. Key steps require precise temperature control (e.g., 0–5°C for acylation) and inert atmospheres to prevent side reactions . Catalysts like DMAP (4-dimethylaminopyridine) can enhance coupling efficiency. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) are critical for purity. Yield optimization may require adjusting stoichiometric ratios of reagents (e.g., 1.2 equivalents of 3-chlorophenyl isocyanate) .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm substituent positions on the thiophene ring (e.g., methyl groups at C4, carbamoyl at C5) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C₁₉H₂₀ClN₃O₅S) and detects isotopic patterns for chlorine .
  • Infrared Spectroscopy (IR) : Identifies functional groups like amide (1650–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) .
  • HPLC : Monitors purity (>95% is typical for pharmacological studies) .

Q. What functional groups in this compound are most reactive, and how do they influence its chemical behavior?

  • Methodological Answer : The ethoxy-oxoacetyl group is prone to hydrolysis under acidic/basic conditions, while the carbamoyl group participates in nucleophilic substitutions. Reactivity can be tested via pH-dependent stability assays (e.g., incubating in buffers at pH 2–12 for 24 hours) . Thiophene ring stability under oxidative conditions (e.g., KMnO₄ in acidic medium) should also be assessed .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinase enzymes). Focus on hydrogen bonding between the carbamoyl group and active-site residues .
  • QSAR Studies : Correlate substituent variations (e.g., chloro vs. methoxy groups on phenyl rings) with activity using datasets from analogous thiophene derivatives .
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Curves : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) to rule out false positives from impurity artifacts .
  • Target Validation : Confirm specificity via CRISPR knockout models or competitive binding assays with known inhibitors .
  • Meta-Analysis : Compare data across structurally similar compounds (e.g., methyl vs. ethyl esters) to identify trends in substituent-driven activity .

Q. How do reaction conditions influence regioselectivity during derivatization of the thiophene core?

  • Methodological Answer :
  • Protecting Groups : Temporarily block the carbamoyl group with Boc (tert-butoxycarbonyl) to direct reactions to the ethoxy-oxoacetyl site .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions at the thiophene C2 position, while non-polar solvents (e.g., toluene) stabilize electrophilic attacks at C5 .

Q. What experimental approaches elucidate the compound’s metabolic stability in vitro?

  • Methodological Answer :
  • Microsomal Assays : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Identify metabolites (e.g., hydrolyzed ester or oxidized thiophene) .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

Data-Driven Research Challenges

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :
  • Interlaboratory Validation : Compare DSC (Differential Scanning Calorimetry) data under identical heating rates (e.g., 10°C/min) .
  • Spectral Reproducibility : Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl₃ solvent) across studies .

Q. What structural analogs of this compound show improved pharmacokinetic properties, and how are they synthesized?

  • Methodological Answer :
  • Ester Bioisosteres : Replace the methyl ester with a trifluoroethyl group to enhance metabolic stability. Synthesize via Steglich esterification .
  • Chlorophenyl Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 3-chlorophenyl ring to improve target affinity. Achieve via Friedel-Crafts acylation .

Comparative Analysis

Q. How does this compound compare to Ethyl 5-acetyl-4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate in terms of reactivity and bioactivity?

  • Methodological Answer :
  • Reactivity : The ethoxy-oxoacetyl group in the target compound is more electrophilic than the acetyl group in the analog, enabling faster nucleophilic attacks .
  • Bioactivity : Chromenone-containing analogs often show stronger anti-inflammatory activity, while the 3-chlorophenylcarbamoyl group in the target compound may enhance kinase inhibition .

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